molecular formula C11H15N B1427978 2-Methyl-3-phenylpyrrolidine CAS No. 33562-39-9

2-Methyl-3-phenylpyrrolidine

Cat. No. B1427978
CAS RN: 33562-39-9
M. Wt: 161.24 g/mol
InChI Key: JZLQMGWQLRCDIE-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-Methyl-3-phenylpyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylpyrrolidine is characterized by a five-membered pyrrolidine ring with a methyl group at the 2-position and a phenyl group at the 3-position .


Chemical Reactions Analysis

The pyrrolidine ring in 2-Methyl-3-phenylpyrrolidine can undergo various chemical reactions. For instance, it can be functionalized to create new compounds with different biological profiles .


Physical And Chemical Properties Analysis

2-Methyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 161.25 and a mono-isotopic mass of 197.097122 Da .

Scientific Research Applications

Catalytic Arylation in Organic Synthesis

2-Methyl-3-phenylpyrrolidine has been involved in studies focusing on the arylation of N-phenylpyrrolidine, highlighting a method for the selective arylation of sp3 C-H bonds without a directing group. This method, using Ru(H)2(CO)(PCy3)3 as the catalyst, represents an important advancement in organic synthesis, particularly in functionalizing pyrrolidines like 2-Methyl-3-phenylpyrrolidine (Sezen & Sames, 2005).

Development of Dopamine Binding Affinity

3-Phenylpyrrolidines, closely related to 2-Methyl-3-phenylpyrrolidine, have been synthesized and evaluated for their dopamine binding affinity. This research is significant in understanding the interaction of these compounds with dopamine receptors, potentially leading to the development of new neurological or psychiatric medications (Crider et al., 1992).

Synthesis of Chiral Compounds

Research has demonstrated the synthesis of chiral compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine using 2-Methyl-3-phenylpyrrolidine. These findings are vital for developing novel methodologies in asymmetric synthesis, which is a cornerstone in pharmaceutical and fine chemical manufacturing (Evans, 2007).

Neuroprotection Studies

Studies involving aminopyrrolidine-2R,4R-dicarboxylated, a compound structurally related to 2-Methyl-3-phenylpyrrolidine, have shown potential in neuroprotection. This research is particularly relevant in exploring treatments for neurological disorders or injuries due to excitotoxicity (Battaglia et al., 1998).

Bromodomain Inhibitors

N-Methylpyrrolidone, a chemotype similar to 2-Methyl-3-phenylpyrrolidine, has been a focus in the development of bromodomain inhibitors. These studies contribute to the understanding of epigenetic regulation and potential treatments for cancer and other diseases (Hilton-Proctor et al., 2020).

Future Directions

The pyrrolidine ring, as found in 2-Methyl-3-phenylpyrrolidine, is a versatile scaffold for novel biologically active compounds. Therefore, it can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-methyl-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQMGWQLRCDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylpyrrolidine

CAS RN

33562-39-9
Record name 2-methyl-3-phenylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Chastanet, G Roussi - The Journal of Organic Chemistry, 1988 - ACS Publications
Kinetically formed nonstabilized azomethine ylides generated from tertiary amine IV-oxides la-c add to unactivated dipolarophile alkenes 10, 12, and 17, alkynes 13 and 16, …
Number of citations: 54 pubs.acs.org
DN Harpp, JG MacDonald - The Journal of Organic Chemistry, 1988 - ACS Publications
… l-Ethyl-2-methyl-3-phenylpyrrolidine (30a and 30b) and l-Ethyl-2-methyl-4-phenylpyrrolidine (30c and 30d). IV-Oxide lb (0.309 g, 3 mmol) and styrene(0.260 g, 2.5 mmol) were treated …
Number of citations: 42 pubs.acs.org
EF Elslager, J Clarke, LM Werbel… - Journal of Medicinal …, 1972 - ACS Publications
… 1 pyrroline to 2-methyl-3-phenylpyrrolidine with NaBH4 were unsuccessful, but catalytic hydrogenation utilizing Pt/C afforded the intermediate 2-methyl-3-phenylpyrrolidine. Antimalarial …
Number of citations: 2 pubs.acs.org
M Hardy, F Chalier, JP Finet… - The Journal of …, 2005 - ACS Publications
… 2-(Diethoxyphosphoryl)-2-methyl-3-phenylpyrrolidine (20). Under argon, boron trifluoride diethyl etherate (1.97 mL, 7.46 mmol) was added dropwise to a solution of the …
Number of citations: 22 pubs.acs.org

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